molecular formula C23H22ClNO4 B3672113 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3672113
M. Wt: 411.9 g/mol
InChI Key: VRNPSFGFUBHSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methyl, chlorophenyl, and phenylethyl groups. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C for ethanol)

    Catalyst: Acidic catalysts such as hydrochloric acid or acetic acid

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microreactor technology allows for precise temperature control and efficient mixing of reactants, leading to a more sustainable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.

    Biology: Investigated for its potential as a calcium channel blocker, which could have implications in cardiovascular research.

    Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.

    Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. It acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a reduction in blood pressure. The molecular targets include the α1 subunit of the L-type calcium channels, and the pathways involved are related to calcium ion regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar pharmacological properties.

    Felodipine: A dihydropyridine derivative with potent vasodilatory effects.

Uniqueness

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its phenylethyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to other dihydropyridine derivatives.

Properties

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-(2-phenylethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4/c1-28-22(26)19-14-25(13-12-16-6-4-3-5-7-16)15-20(23(27)29-2)21(19)17-8-10-18(24)11-9-17/h3-11,14-15,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNPSFGFUBHSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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